2-(2-cyclohexylethyl)-1H-isoindole-1,3(2H)-dione
Overview
Description
“2-(2-cyclohexylethyl)-1H-isoindole-1,3(2H)-dione” is a complex organic compound. It likely contains a cyclohexyl group (a six-membered carbon ring), an ethyl group (a two-carbon chain), and an isoindole-1,3-dione group (a bicyclic structure with a five-membered ring fused to a four-membered ring, one of which is a carbonyl group) .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclohexyl and ethyl groups would likely be flexible, while the isoindole-1,3-dione group would likely be rigid due to its ring structure .
Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its exact structure. The cyclohexyl group might undergo reactions typical of alkanes, such as combustion or halogenation. The isoindole-1,3-dione group might undergo reactions typical of carbonyl compounds, such as nucleophilic addition or reduction .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any charged or polar atoms .
Scientific Research Applications
Organic Field-Effect Transistors (OFETs)
The compound is utilized in the development of n-type organic semiconductors for OFETs. Its electron-deficient nature makes it a suitable building block for creating high-performance OFETs with electron mobilities higher than 0.1 cm²/Vs under ambient conditions . The cyclohexylethyl groups influence the packing structure in the solid state, affecting the intermolecular orbital overlap and, consequently, the electronic properties of the material.
Supramolecular Chemistry
In supramolecular chemistry, this compound can be used to alter the supramolecular organization of materials. This is crucial for the creation of complex structures with specific functions, such as molecular recognition, self-assembly, and host-guest chemistry .
Optoelectronic Materials
Due to its ability to accept electrons, 2-(2-cyclohexylethyl)-1H-isoindole-1,3(2H)-dione is a promising component for optoelectronic materials. These materials are essential for devices that convert electrical signals into light and vice versa, such as LEDs, photovoltaic cells, and photodetectors .
Chromophores
The compound’s structure allows it to act as a chromophore, absorbing light at specific wavelengths. This property is beneficial for designing dyes and pigments, as well as sensors that can detect the presence of other substances based on color changes .
Antimicrobial Agents
Derivatives of this compound have shown potential as antimicrobial agents. They have been tested against various pathogens, including bacteria and protozoa, and have demonstrated activity that, in some cases, surpasses that of traditional drugs like metronidazole .
Anti-Inflammatory Agents
The anti-inflammatory potential of 2-(2-cyclohexylethyl)-1H-isoindole-1,3(2H)-dione derivatives has been evaluated both in silico and in vitro. These studies focus on the inhibition of human cyclooxygenase-2 (COX-2), which is a key enzyme in the inflammatory response .
Future Directions
properties
IUPAC Name |
2-(2-cyclohexylethyl)isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c18-15-13-8-4-5-9-14(13)16(19)17(15)11-10-12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLGWZRAYGQSNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCN2C(=O)C3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-cyclohexylethyl)-1H-isoindole-1,3(2H)-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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